2-Phenylpropylamine

描述

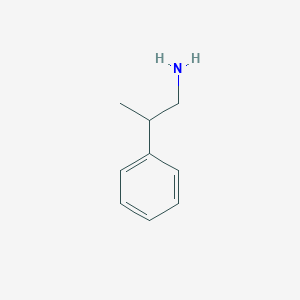

Structure

3D Structure

属性

IUPAC Name |

2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORVIZLPOGIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870630 | |

| Record name | 2-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-22-9 | |

| Record name | (±)-2-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL7O3V13L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpropylamine from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic pathways for producing 2-phenylpropylamine, a crucial molecular scaffold, starting from the readily available precursor, benzaldehyde. Two principal routes are detailed: the nitrostyrene pathway and the phenylacetone pathway. Each section includes a general description, tabulated quantitative data for comparative analysis, detailed experimental protocols for key transformations, and schematic diagrams generated using Graphviz to illustrate the reaction flows.

Overview of Synthetic Pathways

The synthesis of this compound from benzaldehyde can be primarily achieved through two distinct multi-step strategies. The first involves the initial formation of a nitrostyrene intermediate, which is subsequently reduced. The second pathway proceeds through the synthesis of a ketone intermediate, phenylacetone, which is then converted to the target amine via reductive amination.

Figure 1: High-level overview of the two primary synthetic pathways from benzaldehyde.

Pathway 1: The Nitrostyrene (P2NP) Route

This pathway is one of the most common methods for this transformation. It involves a two-step process: the Henry-Knoevenagel condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene (P2NP), followed by the reduction of both the nitro group and the alkene double bond to yield this compound.[1]

Figure 2: Schematic of the nitrostyrene synthesis pathway.

Step 1A: Synthesis of 1-Phenyl-2-nitropropene (Henry Reaction)

The condensation of benzaldehyde and nitroethane is a classic Henry (or nitroaldol) reaction, typically catalyzed by a weak base.[1] Primary amines like n-butylamine and cyclohexylamine, or ammonium acetate are common catalysts.[2][3] The reaction proceeds by deprotonation of nitroethane, followed by nucleophilic addition to the benzaldehyde carbonyl group and subsequent dehydration.[1]

Table 1: Comparative Data for 1-Phenyl-2-nitropropene Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butylamine | Ethanol | Reflux | 8 | 64 | [3] |

| n-Butylamine | Isopropyl Alcohol | 60 | 2-3 | 65-75 | [4] |

| Cyclohexylamine | Acetic Acid | 100 | 6 | 62 | [2][3] |

| Ammonium Acetate | Nitroethane | Reflux | 5 | 63 | [2][3] |

| Methylamine | Alcohol | Slight Heat | 4 | 71-81 | [5] |

Experimental Protocol: n-Butylamine Catalysis in Ethanol [3]

-

Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture. Upon cooling and stirring, a heavy, yellow crystalline mass of 1-phenyl-2-nitropropene should form.

-

Isolate the crystals by filtration.

-

Recrystallize the product from anhydrous ethanol to yield purified 1-phenyl-2-nitropropene (105 g, 64% yield, m.p. 65°C).

Step 1B: Reduction of 1-Phenyl-2-nitropropene

The reduction of P2NP to this compound requires reducing both the nitro group to an amine and the carbon-carbon double bond to a single bond. Various reducing agents can accomplish this transformation.[1]

Table 2: Comparative Data for Reduction of 1-Phenyl-2-nitropropene

| Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux, 1 h | Major Product | [6] |

| H₂ / Pd/C (or PtO₂) | N/A | Catalytic Hydrogenation | High | [7] |

| H₂ / Raney Nickel | Ethanol | 20°C, >1 atm | 85 | [8] |

| NaBH₄ / CuCl₂ | Isopropyl Alcohol / Water | Reflux, 1 h | 62-83 | [8][9][10][11][12] |

| Aluminum Amalgam (Al/Hg) | Wet Isopropanol | Exothermic | High | [13] |

Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction [6]

-

Prepare a stirred suspension of lithium aluminum hydride (1.4 g, 37 mmol) in dry tetrahydrofuran (30 mL) in a flask under an inert atmosphere and cool in an ice bath.

-

Add a solution of 1-phenyl-2-nitropropene (1.2 g, 7.4 mmol) in dry THF (15 mL) dropwise to the LAH suspension over 15 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, successive addition of water (1.4 mL), 2N NaOH (1.25 mL), and finally water (4 mL).

-

Filter the resulting white suspension and evaporate the filtrate under reduced pressure to obtain the crude this compound as a yellow oil.

Pathway 2: The Phenylacetone (P2P) Route

This alternative pathway involves the synthesis of the key intermediate phenylacetone (1-phenyl-2-propanone, P2P) from benzaldehyde, followed by its conversion to this compound via reductive amination. While the synthesis of P2P from other precursors like phenylacetic acid is common, the route from benzaldehyde is also feasible.[14][15]

Figure 3: Schematic of the phenylacetone synthesis pathway.

Step 2A: Synthesis of Phenylacetone (P2P) via Darzens Condensation

The Darzens condensation provides a route from benzaldehyde to P2P.[9] Benzaldehyde reacts with an α-haloester, such as methyl 2-chloropropionate, in the presence of a strong base like sodium methoxide to form a glycidic ester.[9][14] This intermediate is then saponified, hydrolyzed, and decarboxylated under acidic conditions to yield phenylacetone.[14][16]

Table 3: Data for Phenylacetone Synthesis via Darzens Condensation

| Aldehyde | α-Haloester | Base | Conditions | Yield (%) | Reference |

| 2,5-Dimethoxybenzaldehyde | Methyl 2-chloropropionate | NaOMe | 1. Condensation (15°C -> RT) 2. Hydrolysis (NaOH) 3. Decarboxylation (HCl, 65°C) | 77 | [14] |

| Benzaldehyde | Ethyl 2-chloropropionate | NaOMe | 1. Condensation (<10°C -> RT) 2. Hydrolysis (NaOH, 50°C) 3. Decarboxylation (HCl, 80°C) | Low (Failed) | [7] |

Experimental Protocol: Darzens Condensation and Decarboxylation [14]

-

Condensation: To a three-neck flask, add 2,5-dimethoxybenzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol) in methanol (100 mL). While maintaining the temperature at 15°C, add a solution of sodium methoxide (150 mmol) in methanol (50 mL) dropwise over 40 minutes. Allow the mixture to warm to room temperature and stir for one hour.

-

Hydrolysis: Add the reaction mixture to a solution of NaOH (250 mmol) in water (40 mL) while keeping the temperature at 20°C. Stir at room temperature overnight.

-

Decarboxylation: Acidify the mixture with 15% aq. HCl to pH 3.5, which will cause a yellow oil to separate. Heat the solution on a water bath at 65°C for two hours to complete the decarboxylation.

-

Work-up: Remove the methanol via rotary evaporation. Isolate the ketone by steam distillation. Extract the distillate with toluene, dry the organic phases over MgSO₄, and remove the toluene by rotary evaporation to yield the phenylacetone product.

Step 2B: Reductive Amination of Phenylacetone

Phenylacetone can be converted to this compound through various reductive amination methods. The most notable are the Leuckart reaction, which uses ammonium formate or formamide, and catalytic hydrogenation in the presence of ammonia.[7][17]

Table 4: Comparative Data for Reductive Amination of Phenylacetone

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Leuckart Reaction | Ammonium Formate | 170-175 | 3-3.5 | High | [18] |

| Catalytic Hydrogenation | H₂, NH₃, Raney Nickel | 20 | N/A | 85 | [8] |

| Catalytic Hydrogenation | H₂, NH₃, Raney Nickel | 90 | N/A | 95 | [8] |

| Catalytic Amination | HCOONH₄, [Cp*RhCl₂]₂ | 70 | 7 | 85-92 | |

| Dissolving Metal | Al/Hg, Methylamine HCl | Exothermic | ~2 | High |

Experimental Protocol: Leuckart Reaction with Ammonium Formate [18]

-

Add ammonium formate to an enamel reaction kettle and heat with an oil bath at 130-150°C until the solid becomes a molten liquid.

-

Heat the ammonium formate melt to 170-175°C.

-

Dropwise, add phenylacetone to the melt (molar ratio of phenylacetone to ammonium formate is typically 1:1.2).

-

Maintain the reaction at 170-175°C for 3 to 3.5 hours to form the N-formyl intermediate.

-

Cool the reaction solution to 40°C and add hydrochloric acid to neutralize it.

-

Heat the neutralized solution for another 3-3.5 hours to hydrolyze the formamide.

-

Cool the solution to 40°C and basify with 20% sodium hydroxide solution to a pH of 11.

-

Separate the layers. The upper oily layer contains the product. The lower aqueous layer can be extracted with a solvent like trichloroethylene.

-

Combine the organic layers and distill under reduced pressure to obtain pure this compound.

Workflow for Synthesis and Purification

The general laboratory workflow for these syntheses involves reaction setup, monitoring, work-up, and purification.

Figure 4: A generalized workflow for the synthesis and purification processes.

References

- 1. sciepub.com [sciepub.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. Illustrated Glossary of Organic Chemistry - Darzens condensation; Darzens reaction; Glycicidc ester condensation [chem.ucla.edu]

- 10. Reductive Alkylation Review [designer-drug.com]

- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 14. Phenylacetone - Wikipedia [en.wikipedia.org]

- 15. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]

- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Phenylpropylamine

Introduction: (R)-2-Phenylpropylamine, a chiral amine also known as (R)-amphetamine, is a crucial building block in the pharmaceutical industry and a valuable resolving agent in chemical synthesis. Its stereocenter dictates its biological activity, making enantiomerically pure synthesis essential. This guide provides a detailed overview of key enantioselective strategies for preparing (R)-2-Phenylpropylamine, tailored for researchers, scientists, and drug development professionals. We will explore methodologies including chiral auxiliary-mediated synthesis, asymmetric hydrogenation, and enzymatic resolution, presenting quantitative data, detailed experimental protocols, and workflow diagrams for each approach.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is removed in a later step, having imparted its chirality to the molecule. Pseudoephedrine is a highly effective and commonly used chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which can then be converted to the desired amine.[1][2]

General Workflow

The process typically involves three main steps: formation of a pseudoephedrine amide, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary to yield the chiral product, which can then be converted to the target amine.[3]

Caption: General workflow for chiral auxiliary-based synthesis.

Stereodirection Mechanism

The high diastereoselectivity of the alkylation step is achieved through the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary. This conformation sterically blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered face, thus ensuring a predictable stereochemical outcome.[3]

Caption: Stereodirecting mechanism of the chelated enolate.

Experimental Protocol: Synthesis via Pseudoephedrine Amide

Step 1: Amide Formation (Pseudoephedrine Phenylacetamide) To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added phenylacetyl chloride (1.1 eq) dropwise, followed by triethylamine (1.2 eq). The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is washed with saturated NaHCO₃, brine, dried over MgSO₄, and concentrated to yield the pseudoephedrine phenylacetamide, which is often used without further purification.[3]

Step 2: Diastereoselective Alkylation A solution of the pseudoephedrine phenylacetamide (1.0 eq) and anhydrous LiCl (5.0 eq) in THF is cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 1 hour before warming to 0 °C over 2 hours. The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the (2S)-2-phenylpropionamide derivative.[3]

Step 3: Reductive Cleavage to (R)-2-Phenylpropylamine The alkylated amide (1.0 eq) is dissolved in a THF/H₂O mixture. Lithium borohydride (LiBH₄, 3.0 eq) is added, and the mixture is heated to reflux for 24 hours. After cooling, the reaction is carefully quenched with 1M HCl. The aqueous layer is basified with NaOH and extracted with ether. The organic extracts are dried and concentrated. The crude amine can be further purified by distillation or salt formation to yield (R)-2-phenylpropylamine.

Quantitative Data

| Amide Substrate | Alkylating Agent | Product | Diastereomeric Excess (de, %) | Cleavage Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Pseudoephedrine phenylacetamide | Methyl iodide | (2S)-2-Phenylpropionamide | ≥98 | (R)-2-Phenylpropionic acid | 90 | ≥98 |

| Pseudoephedrine propionamide | Benzyl bromide | (2R)-2-Benzylpropionamide | ≥98 | (R)-2-Benzylpropionic acid | 95 | ≥98 |

Data summarized from Myers et al.[3] Note: The table shows cleavage to the corresponding carboxylic acid; subsequent conversion to the amine is required.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. For the synthesis of (R)-2-Phenylpropylamine, this typically involves the reduction of a prochiral precursor, such as 1-phenyl-2-nitropropene, using a chiral catalyst.

General Workflow

The prochiral olefin is hydrogenated under a hydrogen atmosphere in the presence of a homogeneous catalyst composed of a transition metal (commonly Rhodium or Ruthenium) and a chiral ligand (e.g., BINAP derivatives).[4][5]

Caption: General workflow for asymmetric hydrogenation.

Experimental Protocol: Hydrogenation of 1-Phenyl-2-nitropropene

A stainless steel autoclave is charged with 1-phenyl-2-nitropropene (1.0 eq) and a rhodium-based chiral catalyst such as [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ (0.01 eq) in a suitable solvent like methanol.[4][6] The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 100 bar). The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for 14-15 hours. After the reaction, the pressure is released, the solvent is removed under reduced pressure, and the resulting amine is purified, often by conversion to its hydrochloride salt followed by recrystallization.[4]

Quantitative Data

| Substrate | Catalyst | Base Additive | Solvent | Yield (%) | ee (%) |

| 2-phenylprop-2-en-1-amine | [Rh((R,R)-Me-DUPHOS)(COD)]⁺ | None | Methanol | 71 | 74 (S) |

| 2-phenylprop-2-en-1-amine | [Rh((R,R)-Me-DUPHOS)(COD)]⁺ | DBU + CO₂ | Methanol | 73 | 96 (S) |

| 2-phenylprop-2-en-1-amine | Chiral Rh-based catalyst 10 | DBU + CO₂ | Methanol | 69 | 80 (R) |

Data from a study on CO₂-assisted asymmetric hydrogenation of allylamines.[4] Note the enantiomer produced depends on the catalyst configuration. Catalyst 10 produced the (R)-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a bio-catalytic method that utilizes the high stereoselectivity of enzymes, such as lipases or transaminases, to separate a racemic mixture. In the case of racemic 2-phenylpropylamine, an enzyme can be used to selectively acylate or deacylate one enantiomer, allowing the other to be isolated in high enantiomeric purity.

General Workflow

A racemic mixture of this compound is incubated with an enzyme and an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the unreacted (R)-enantiomer, which can then be separated from the acylated product. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Caption: General workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

Racemic this compound (1.0 eq) is dissolved in an organic solvent such as toluene. An acyl donor, for example, ethyl acetate, is added in excess. An immobilized lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture. The suspension is incubated in a shaker at a controlled temperature (e.g., 40-50 °C) while monitoring the reaction progress by chiral HPLC or GC. The reaction is stopped when the conversion reaches approximately 50%. The enzyme is filtered off, and the solvent is evaporated. The remaining mixture of the unreacted (R)-amine and the acylated (S)-amine can be separated by extraction or chromatography.

Quantitative Data

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of remaining amine (%) |

| Candida antarctica Lipase B | Ethyl Acetate | Toluene | ~50 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl ether | 48 | 92 |

Note: Data is representative of typical lipase-catalyzed resolutions. Specific results can vary significantly based on exact conditions, enzyme immobilization, and substrate.

Conclusion

The enantioselective synthesis of (R)-2-Phenylpropylamine can be achieved through several robust methods, each with distinct advantages. Chiral auxiliary-based synthesis offers high stereoselectivity and predictability but involves a multi-step process with lower atom economy. Asymmetric hydrogenation is a more direct and atom-economical approach, capable of producing high enantiomeric excess, though it relies on often expensive and air-sensitive heavy metal catalysts. Finally, enzymatic kinetic resolution provides an environmentally friendly route with excellent enantioselectivity under mild conditions, but the maximum theoretical yield is limited to 50%. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity for the specific application.

References

Enantioselective Synthesis of (S)-2-Phenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Phenylpropylamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry plays a pivotal role in the biological activity of the final products, making its enantioselective synthesis a topic of significant interest. This technical guide provides an in-depth overview of the core methodologies for the synthesis of the (S)-enantiomer, focusing on enzymatic dynamic kinetic resolution, asymmetric reductive amination, and classical chiral resolution. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic Dynamic Kinetic Resolution (DKR) has emerged as a powerful and green methodology for the synthesis of enantiomerically pure amines. This approach combines the high selectivity of an enzyme for one enantiomer with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. Transaminases are particularly well-suited for this transformation.

Signaling Pathway: Transaminase-Mediated DKR

The core of this process involves a transaminase enzyme that selectively converts one enantiomer of a racemic amine to a ketone, which is then re-aminated to form the racemic amine. In a DKR setup, an (R)-selective transaminase can be used to resolve a racemic amine, where the (S)-enantiomer remains unreacted and can be isolated with high enantiomeric excess. The in-situ racemization of the remaining (R)-amine is crucial for achieving a high yield of the (S)-amine.

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylpropylamine (also known as β-methylphenethylamine). The information presented is intended to support research and development activities by providing key data points, experimental methodologies, and an understanding of its fundamental chemical and biological interactions.

Core Physicochemical Data

This compound is a primary amine and a structural isomer of amphetamine.[1] Its chemical identity and core properties are summarized below.

References

2-Phenylpropylamine: A Technical Guide to its Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a positional isomer of amphetamine and a member of the phenethylamine class of compounds. Its primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1] This technical guide provides an in-depth overview of the molecular and cellular effects of this compound as a TAAR1 agonist, detailing the key signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols for investigating these mechanisms.

Core Mechanism of Action: TAAR1 Agonism

TAAR1 is an intracellular GPCR that, upon activation by an agonist such as this compound, initiates a cascade of intracellular signaling events.[2] Unlike many other GPCRs, TAAR1 is primarily located on intracellular membranes.[2] Therefore, ligands like this compound must first cross the plasma membrane to access the receptor. TAAR1 activation modulates the activity of dopamine, norepinephrine, and serotonin transporters, playing a crucial role in regulating monoaminergic tone.[3]

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Species | EC50 (µM) | Ki (nM) | Emax (%) |

| β-Methylphenethylamine | TAAR1 | cAMP Accumulation | Human | 3.5 | N/A | 91 |

| β-Phenylethylamine | TAAR1 | cAMP Accumulation | Human | 1.8 | N/A | 104 |

| β-Phenylethylamine | TAAR1 | Radioligand Binding | Rat | N/A | 240 | N/A |

Signaling Pathways

Activation of TAAR1 by this compound initiates signaling through multiple G protein-dependent and -independent pathways, primarily involving Gαs, Gαq, and β-arrestin 2.

Gαs-cAMP Signaling Pathway

The canonical and best-characterized TAAR1 signaling pathway is mediated by the Gαs protein.

-

Receptor Activation: this compound binds to and activates TAAR1.

-

Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5]

Gαq/13-PLC Signaling Pathway

TAAR1 has also been shown to couple to Gαq and Gα13 proteins, leading to the activation of phospholipase C and subsequent downstream signaling.[2]

-

Gαq/13 Activation: Agonist-bound TAAR1 activates Gαq or Gα13.

-

Phospholipase C (PLC) Activation: The activated Gα subunit stimulates PLC.

-

PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Ca2+ Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Cellular Responses: Activated PKC phosphorylates a variety of cellular proteins, leading to diverse physiological responses. Gα13 activation can also lead to the activation of the small GTPase RhoA.

β-Arrestin 2-Mediated Signaling

TAAR1 can also signal through a G protein-independent pathway involving β-arrestin 2. This pathway is particularly relevant in the context of TAAR1's interaction with the dopamine D2 receptor (D2R).[1][6]

-

Receptor Phosphorylation: Upon agonist binding, TAAR1 is phosphorylated by a G protein-coupled receptor kinase (GRK).

-

β-Arrestin 2 Recruitment: The phosphorylated receptor recruits β-arrestin 2.

-

AKT/GSK3β Pathway Modulation: The TAAR1-β-arrestin 2 complex can act as a scaffold for other signaling proteins. In the presence of D2R, TAAR1 activation enhances β-arrestin 2 signaling, which leads to the inhibition of glycogen synthase kinase 3β (GSK3β) through the activation of Akt.[1][6]

Experimental Protocols

The characterization of this compound as a TAAR1 agonist relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to TAAR1.

-

Workflow:

Workflow for a Radioligand Binding Assay -

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human TAAR1.

-

Harvest cells and homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the TAAR1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-epinine), and varying concentrations of the unlabeled test compound (this compound).

-

For determination of non-specific binding, a high concentration of a known TAAR1 ligand (e.g., 10 µM β-PEA) is used in place of the test compound.

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate Gαs-coupled TAAR1 and induce the production of intracellular cAMP. It is used to determine the EC50 and Emax of the compound.

-

Workflow:

Workflow for a cAMP Accumulation Assay -

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TAAR1 in appropriate media.

-

Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., 10 µM forskolin) and a vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

-

-

Conclusion

This compound acts as a potent agonist at the Trace Amine-Associated Receptor 1, initiating a complex array of intracellular signaling events through Gαs, Gαq/13, and β-arrestin 2 pathways. These signaling cascades ultimately modulate monoaminergic systems, providing a basis for the compound's pharmacological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel TAAR1 agonists, facilitating further research and drug development in this promising therapeutic area.

References

- 1. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylpropylamine: A Technical Guide

An In-depth Analysis of the NMR, IR, and MS Spectra for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 2-Phenylpropylamine (also known as β-methylphenethylamine), a primary amine with significant relevance in chemical and pharmaceutical research. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.11 - 7.32 | Multiplet | - |

| Methine (CH) | 2.71 - 3.01 | Multiplet | - |

| Methylene (CH₂) | 2.48 - 3.01 | Multiplet | - |

| Methyl (CH₃) | 1.12 - 1.24 | Doublet | 6.8 |

| Amine (NH₂) | (Variable) | Singlet (broad) | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C) | (Not explicitly found) |

| Aromatic (CH) | (Not explicitly found) |

| Methine (CH) | (Not explicitly found) |

| Methylene (CH₂) | (Not explicitly found) |

| Methyl (CH₃) | (Not explicitly found) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. The spectrum is typically acquired neat (as a thin liquid film).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |

| 2850 - 3000 | C-H Stretch (sp³) | Alkyl Chain |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

| 690 - 770 | C-H Out-of-plane Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 135 | [M]⁺ | [C₉H₁₃N]⁺ | Molecular Ion |

| 120 | [M - CH₃]⁺ | [C₈H₁₀N]⁺ | Loss of a methyl radical (Base Peak) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion |

Proposed Fragmentation Pathway:

The primary fragmentation mechanism involves the loss of a methyl radical from the molecular ion to form the stable benzylic iminium cation at m/z 120, which is observed as the base peak. Further fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

Spectral Width: 0-15 ppm.

Instrumentation and Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place a single drop of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

Instrumentation and Data Acquisition (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty spectrometer should be acquired prior to the sample scan.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction:

-

For GC-MS, dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph.

Instrumentation and Data Acquisition (EI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Processing:

-

Identify the molecular ion peak.

-

Identify the base peak (the most intense peak).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Quantum Chemical Calculations for the Structural Elucidation of 2-Phenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and conformational landscape of 2-Phenylpropylamine. As a positional isomer of the well-studied amphetamine, understanding the subtle differences in its structural and electronic properties is crucial for drug design and development.[1] This document outlines the theoretical background, computational methodologies, and expected outcomes of such an investigation, presenting a hypothetical case study to illustrate the data and visualizations that can be generated.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering a powerful means to investigate molecular structures, properties, and reactivities at the atomic level. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a variety of low-energy conformations can coexist. Identifying these stable conformers and understanding their relative energies is paramount for predicting its biological activity and interaction with target receptors.

Computational methods, particularly Density Functional Theory (DFT), provide a robust framework for performing conformational analysis and obtaining accurate geometric and electronic properties.[2] These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high precision.

Computational Methodology: A Detailed Protocol

A typical quantum chemical investigation of this compound involves a systematic workflow to identify and characterize its stable conformers. The following protocol is based on established methods for similar amphetamine-like molecules.[2][3]

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial structures for this compound. This is typically achieved by systematically rotating the key dihedral angles. For this compound, the crucial rotations are around the Cα-Cβ and Cβ-N bonds. A relaxed potential energy surface scan is performed for these rotations to identify all possible energy minima.

Geometry Optimization and Frequency Calculations

Each of the identified potential minima is then subjected to a full geometry optimization to locate the exact stationary point on the potential energy surface. This is followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

A common and reliable level of theory for such calculations is the B3LYP functional with the 6-311++G(d,p) basis set.[2] To account for the influence of a solvent, which is crucial for biological relevance, an implicit solvent model such as the Conductor-like Screening Model (COSMO) can be employed.[3]

Refinement of Energies

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the optimized geometries.

Visualization of the Computational Workflow

The logical flow of the quantum chemical calculations can be visualized to provide a clear overview of the process.

Hypothetical Results and Data Presentation

The following tables present hypothetical but plausible quantitative data for the three most stable conformers of this compound, as would be obtained from the computational workflow described above.

Relative Energies of Conformers

This table summarizes the calculated relative electronic energies (ΔE), ZPVE-corrected energies (ΔE_ZPVE), and Gibbs free energies (ΔG) for the most stable conformers.

| Conformer | ΔE (kcal/mol) | ΔE_ZPVE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.82 | 0.91 | 18.1 |

| Conf-3 | 1.52 | 1.48 | 1.65 | 6.6 |

Optimized Geometrical Parameters

The following tables detail the key optimized bond lengths, bond angles, and dihedral angles for the most stable conformer (Conf-1). These parameters define the three-dimensional structure of the molecule.

Table 4.2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.396 |

| C1-C6 | 1.395 |

| C1-C7 | 1.512 |

| C7-C8 | 1.540 |

| C8-N | 1.470 |

| C7-H7 | 1.098 |

| C8-H8 | 1.099 |

| N-H | 1.015 |

Table 4.2.2: Selected Bond Angles (°)

| Angle | Angle (°) |

| C2-C1-C6 | 118.5 |

| C2-C1-C7 | 120.8 |

| C6-C1-C7 | 120.7 |

| C1-C7-C8 | 112.5 |

| C7-C8-N | 110.2 |

| H-N-H | 106.5 |

Table 4.2.3: Selected Dihedral Angles (°)

| Dihedral Angle | Angle (°) |

| C6-C1-C7-C8 | -125.4 |

| C2-C1-C7-C8 | 54.8 |

| C1-C7-C8-N | 65.2 |

| H-C7-C8-H | -175.1 |

Signaling Pathways and Molecular Interactions

While this guide focuses on the structural calculations of the isolated molecule, it is important to note that this compound is an agonist of the human trace amine-associated receptor 1 (TAAR1).[1][4] The calculated conformational preferences and electronic properties, such as the electrostatic potential surface, are critical for understanding its binding to TAAR1. The following diagram illustrates the general signaling pathway initiated by TAAR1 activation.

References

- 1. This compound | 582-22-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]

- 4. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Historical methods for 2-Phenylpropylamine synthesis

An In-depth Technical Guide on the Historical Methods for 2-Phenylpropylamine Synthesis

Introduction

This compound, commonly known as amphetamine, is a potent central nervous system stimulant belonging to the phenethylamine class. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, it was not until 1927 that its pharmacological properties were discovered by Gordon Alles.[1][2] Historically, its synthesis has been a significant topic in medicinal and organic chemistry, leading to the development of various synthetic routes. This technical guide provides a detailed overview of the principal historical methods for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document outlines key synthetic pathways, including the Leuckart reaction, reductive amination, the nitropropene route, and others, presenting experimental details and comparative data where available.

The Leuckart Reaction

The Leuckart reaction, and its variation the Leuckart-Wallach reaction, is one of the most common and historically significant methods for synthesizing amphetamine.[3] This process involves the reductive amination of a ketone (phenyl-2-propanone) using formic acid, formamide, or ammonium formate as the nitrogen source and reducing agent.[4] The reaction proceeds in two main stages: the formation of an N-formyl intermediate, followed by acid hydrolysis to yield the final amine.[3]

Experimental Protocol (Generalized)

A typical commercial process involves reacting phenyl-2-propanone (P2P) with formamide and formic acid.[5][6]

-

Formation of N-formylamphetamine : A mixture of phenyl-2-propanone and formamide (or ammonium formate, often with formic acid) is heated. This condensation reaction results in the intermediate product, N-formylamphetamine.[3]

-

Hydrolysis : The N-formylamphetamine intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid or sulfuric acid.[3][5]

-

Isolation : Following hydrolysis, the reaction mixture is made basic to liberate the free amine. The this compound is then isolated and purified, often by distillation.[3][5]

Reaction Pathway

Reductive Amination of Phenyl-2-Propanone

Direct reductive amination of phenyl-2-propanone (P2P) is another historically prevalent method. This approach involves reacting P2P with ammonia over a metal catalyst to form an intermediate imine, which is then reduced to the primary amine.[7] This method is distinct from the Leuckart reaction as it typically employs catalytic hydrogenation or other reducing agents instead of formamide/formic acid.

Experimental Protocol (Generalized)

-

Imine Formation and Reduction : Phenyl-2-propanone is reacted with ammonia in the presence of a reducing agent. The reaction can be performed using heterogeneous catalytic reduction.

-

Catalysts and Reagents : Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), with hydrogen gas as the reducing agent.[7] Alternatively, metal amalgams, such as aluminum-mercury amalgam, can be used for the reduction.[8]

-

Isolation : After the reaction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture and purified.

Reaction Pathway

Synthesis from 1-Phenyl-2-nitropropene (P2NP)

The "nitropropene route" utilizes benzaldehyde and nitroethane as starting materials to produce 1-phenyl-2-nitropropene (P2NP), which is subsequently reduced to amphetamine.

Experimental Protocol (Generalized)

-

P2NP Synthesis (Henry Reaction) : Benzaldehyde is condensed with nitroethane in the presence of a basic catalyst to yield 1-phenyl-2-nitropropene.[9]

-

Reduction of P2NP : The nitro group of P2NP is reduced to an amine group. Various reducing agents can accomplish this, including lithium aluminum hydride (LAH), sodium borohydride (NaBH₄), aluminum-mercury amalgam, or catalytic hydrogenation with catalysts like Pd/C or PtO₂.[8]

Reaction Pathway

Other Historical Methods

Several other methods have been historically documented for the synthesis of this compound, though they are often less common than the routes described above.

Reduction of Phenylacetone Oxime

This two-stage method begins with the synthesis of phenylacetone oxime, which is then reduced.

-

Oxime Formation : Phenylacetone is condensed with hydroxylamine hydrochloride in an alkaline medium to form phenylacetone oxime.

-

Oxime Reduction : The oxime is reduced to the corresponding amine. This can be achieved using various methods, including sodium in alcohol, lithium aluminum hydride (LiAlH₄), or electrochemical reduction using cathodes like palladium black or nickel black.[8][10]

Synthesis from Phenylpropanolamine (PPA)

Phenylpropanolamine (norephedrine or norpseudoephedrine) can be converted to amphetamine by deoxygenation. This route is notable for its potential to produce specific stereoisomers.[5][11]

-

Intermediate Formation : The hydroxyl group of PPA is converted into a better leaving group. One method involves reacting PPA with thionyl chloride to form 2-amino-1-chloro-1-phenylpropane hydrochloride.[5][12] Another approach is the acylation of the hydroxyl group to form an O-acylated intermediate.[11]

-

Hydrogenation : The intermediate is then subjected to catalytic hydrogenation to remove the chloro or acyloxy group, yielding amphetamine.[5][11]

The Ritter Reaction

The Ritter reaction can produce racemic amphetamine from allylbenzene.[13] The reaction involves the acid-catalyzed addition of a nitrile (like methyl cyanide) to the carbocation generated from the alkene, followed by hydrolysis of the resulting amide intermediate.[13][14]

Quantitative Data Summary

Quantitative data for historical synthesis methods can be variable and is often dependent on the specific laboratory conditions. The table below summarizes available yield information.

| Synthesis Method | Primary Precursors | Key Reagents | Reported Yield | Reference(s) |

| Leuckart Reaction | Phenyl-2-propanone | Formamide, Formic Acid, H₂SO₄ | ~60% | [5][6] |

| Oxime Reduction | Phenylacetone | Hydroxylamine, Pd black cathode | 30% | |

| Oxime Reduction | Phenylacetone | Hydroxylamine, Ni black cathode | 8-10% | |

| Redal Reaction (Early Method) | Not specified | Nitric acid, Sulfuric acid | < 50% | [15][16] |

Conclusion

The historical synthesis of this compound is characterized by a variety of chemical pathways, each with distinct advantages and challenges. Early methods were often multi-step and utilized harsh reagents.[15] The Leuckart reaction and reductive amination of phenyl-2-propanone emerged as the most practical and widely used routes, offering relatively straightforward procedures.[4] Other methods, such as the nitropropene route and reduction from phenylpropanolamine, provided alternative pathways, with the latter being particularly useful for stereoselective synthesis.[5][9][11] This guide has provided a technical overview of these foundational methods, reflecting the ingenuity of organic chemists throughout the 20th century.

References

- 1. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 2. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 3. Formetorex - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 6. PREPARATION OF AMPHETAMINES FROM PHENYLPROPANOLAMINES - Patent 1442006 [data.epo.org]

- 7. unodc.org [unodc.org]

- 8. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 10. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [erowid.org]

- 11. scribd.com [scribd.com]

- 12. US7705184B2 - Method of making amphetamine - Google Patents [patents.google.com]

- 13. Ritter reaction - Wikipedia [en.wikipedia.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. sga.profnit.org.br [sga.profnit.org.br]

- 16. fvs.com.py [fvs.com.py]

Solubility of 2-Phenylpropylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenylpropylamine in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and analytical method development within the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (also known as β-methylphenethylamine) is a primary amine with the chemical formula C₉H₁₃N. Its structure consists of a phenyl group attached to a propane backbone with an amino group at the first position. This structure, featuring both a hydrophobic phenyl ring and a hydrophilic amino group, dictates its solubility characteristics in different media. It is recognized as being soluble in common organic solvents and having limited solubility in water.[1][2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and general principles of solubility for phenylalkylamines, a qualitative and partially quantitative solubility profile can be summarized. The presence of the nonpolar phenyl group suggests good solubility in nonpolar and moderately polar organic solvents, while the primary amine group allows for some interaction with polar solvents.

One specific quantitative value found is its solubility in water, which is 5.1 g/L at 25 °C.[3] General statements from various sources indicate that it is "soluble" in alcohols and ethers.[1][2]

Table 1: Solubility Data of this compound

| Solvent Classification | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Polar Protic | Water | 25 | 5.1 g/L (Slightly Soluble) | [3] |

| Ethanol | Not Specified | Soluble | [1] | |

| Polar Aprotic | Ether | Not Specified | Soluble | [1] |

| General Organic | Common Organic Solvents | Not Specified | Soluble |

Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a practically useful extent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The solubility of this compound in an organic solvent can be determined using several established methods. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the nature of the solvent. Below are detailed protocols for common and reliable methods.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[4][5]

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by evaporating the solvent and weighing the residue.[6]

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess of solid should be visible to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial or allow it to stand undisturbed in the temperature-controlled environment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))

UV-Vis Spectrophotometric Method

This method is suitable when this compound exhibits a characteristic UV absorbance in the chosen solvent.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the dissolved solute is then determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[7]

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Titration Method

Given that this compound is a base, its concentration in a saturated solution can be determined by titration with a standard acid.[8][9]

Principle: A known volume of the saturated solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in a suitable solvent) to a potentiometric or indicator endpoint.[10]

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Aliquot Preparation: Withdraw a known volume of the clear, filtered supernatant.

-

Titration: Add a suitable indicator or use a pH electrode for potentiometric titration. Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached.

-

Calculation: The concentration of this compound in the saturated solution is calculated based on the volume of titrant used, its concentration, and the volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method, which is a foundational technique for the other quantitative methods described.

References

- 1. This compound Chemical Properties, Uses, Safety, Synthesis & Supplier Information | Buy 2-Phenyl-1-propanamine Online in China [nj-finechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mt.com [mt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. SU892298A1 - Amine quantitative determination method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpropylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenylpropylamine derivatives, a class of compounds with significant pharmacological relevance. The document details experimental protocols for single-crystal X-ray diffraction, presents a comparative analysis of the crystallographic data of key derivatives, and illustrates the primary signaling pathways through which these compounds exert their effects.

Introduction

This compound and its derivatives, including amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), are synthetic compounds that act as potent central nervous system stimulants. Their pharmacological activity is intrinsically linked to their three-dimensional molecular structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating these structures at an atomic level, providing crucial insights for drug design and development. This guide serves as a technical resource for researchers engaged in the structural analysis of this important class of molecules.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. Several techniques can be employed for small organic molecules:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the primary solution reduces the solubility of the compound, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Key parameters for data collection include the X-ray wavelength, the crystal-to-detector distance, and the exposure time per frame. For derivatives of this compound, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction:

Comparative Crystal Structure Data

The following tables summarize the crystallographic data for several key this compound derivatives. This data provides a basis for understanding the subtle structural variations within this class of compounds.

Table 1: Unit Cell Parameters of this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| (+)-Methamphetamine HCl[1] | C₁₀H₁₆ClN | Monoclinic | P2₁ | 7.1022(11) | 7.2949(11) | 10.8121(17) | 90 | 97.293(4) | 90 | 2 |

| D-Amphetamine Sulfate (Phase II)[2] | (C₉H₁₄N)₂SO₄ | Monoclinic | P2₁ | - | - | - | - | - | - | - |

| D-Amphetamine Sulfate (Phase I)[2] | (C₉H₁₄N)₂SO₄ | Monoclinic | C2 | - | - | - | - | - | - | - |

| MDMA HCl[3] | C₁₁H₁₆ClNO₂ | Orthorhombic | Pca2₁ | - | - | - | 90 | 90 | 90 | 4 |

Note: Complete unit cell parameters for D-Amphetamine Sulfate and MDMA HCl were not available in the cited literature.

Table 2: Selected Bond Lengths and Torsion Angles of this compound Derivatives

| Compound | Bond/Torsion Angle | Value |

| MDMA HCl[4] | Torsion Angle (C4-C8-C9-N1) | 172.5(2)° |

| MDMA HCl[4] | Torsion Angle (α-methyl C10 and phenyl ring) | -66.4(3)° |

Note: A comprehensive list of bond lengths and angles requires access to the full crystallographic information files (CIFs), which can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD).

Signaling Pathways

This compound derivatives primarily exert their stimulant effects by interacting with the dopaminergic and serotonergic systems in the brain. They act as releasing agents and reuptake inhibitors of these neurotransmitters, leading to increased concentrations in the synaptic cleft.

The following diagram illustrates the simplified signaling pathways affected by these compounds:

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their structure-activity relationships. This technical guide has outlined the key experimental methodologies, presented a comparative analysis of available crystallographic data, and visualized the primary signaling pathways involved in their pharmacological effects. For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure of these compounds is paramount for the design of novel therapeutics with improved efficacy and safety profiles. Further research, including the acquisition and analysis of a broader range of crystal structures, will continue to enhance our understanding of this important class of molecules.

References

2-Phenylpropylamine: A Positional Isomer of Amphetamine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylpropylamine, a positional isomer of amphetamine, intended for a scientific audience. It delves into the comparative pharmacology, toxicology, and chemical synthesis of this compound and amphetamine, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathway of these compounds and a logical workflow for the synthesis and analysis of this compound, rendered using Graphviz.

Introduction

This compound, also known as β-methylphenethylamine (BMPEA), is a synthetic organic compound belonging to the phenethylamine class.[1][2] As a positional isomer of amphetamine, it shares the same molecular formula (C₉H₁₃N) but differs in the placement of the methyl group on the propyl chain.[1][3] While amphetamine is a well-characterized central nervous system (CNS) stimulant with established medical uses and abuse potential, this compound's pharmacological profile is less extensively documented.[4][5] This guide aims to consolidate the available technical information on this compound, offering a direct comparison with amphetamine to aid researchers and drug development professionals in understanding its properties and potential.

Comparative Physicochemical Properties

Both this compound and amphetamine are primary amines with a phenyl group attached to a propyl chain. The key structural difference lies in the position of the amine group relative to the phenyl ring.

| Property | This compound | Amphetamine |

| IUPAC Name | 2-phenylpropan-1-amine[6] | 1-phenylpropan-2-amine[7] |

| Synonyms | β-Methylphenethylamine (BMPEA)[5] | alpha-methylphenethylamine[7] |

| CAS Number | 582-22-9[6] | 300-62-9 |

| Molecular Formula | C₉H₁₃N[6] | C₉H₁₃N[7] |

| Molar Mass | 135.21 g/mol [6] | 135.21 g/mol [7] |

| Appearance | Colorless to yellowish liquid[5][8] | Colorless to pale yellow liquid |

Comparative Pharmacology

The pharmacological effects of both compounds are primarily mediated through their interaction with monoamine neurotransmitter systems.

Mechanism of Action

Both this compound and amphetamine are agonists of the human trace amine-associated receptor 1 (TAAR1).[5][9] TAAR1 is an intracellular G-protein coupled receptor that modulates the activity of monoamine transporters.[4] Activation of TAAR1 initiates a signaling cascade involving Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in the production of cyclic AMP (cAMP) and inositol trisphosphate (IP₃)/diacylglycerol (DAG), which in turn activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

Monoamine Transporter Interaction

A key difference in the pharmacodynamic profile of these isomers lies in their potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).

| Parameter | This compound | Amphetamine |

| DAT Affinity (Kᵢ) | ~10-fold less potent than amphetamine[10][11] | ~600 nM (rat)[10] |

| NET Affinity (Kᵢ) | Strong effects reported[10][11] | ~70-100 nM (rat)[10] |

| SERT Affinity (Kᵢ) | Not explicitly reported, presumed weak | ~20-40 µM (rat)[10] |

Pharmacokinetics

Pharmacokinetic parameters show significant differences between the two compounds, with this compound exhibiting a much shorter duration of action in preclinical models.

| Parameter | This compound (Rat, i.p.) | Amphetamine (Rat, oral) |

| Cₘₐₓ | ~899 ng/mL (at 20 min, 30 mg/kg)[1][5] | Dose-dependent |